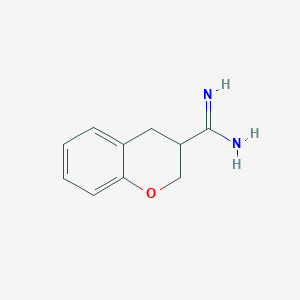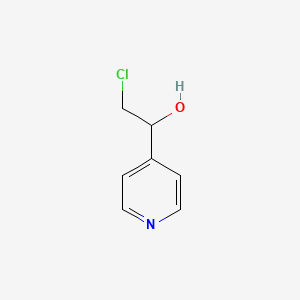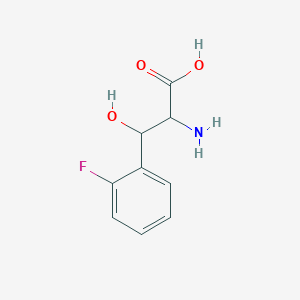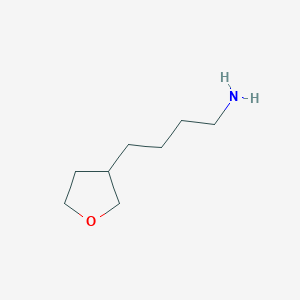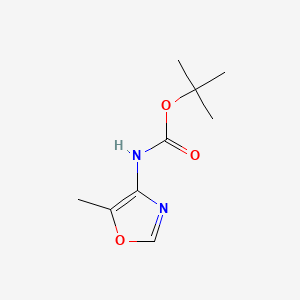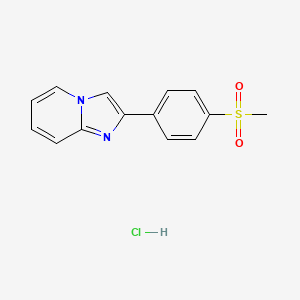
(1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol: is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with an ethan-1-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol typically involves the following steps:
Fluorination: The addition of fluorine atoms can be carried out using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reduction: The reduction of the intermediate compound to form the ethan-1-ol group can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes followed by reduction under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction to form the corresponding alkane using strong reducing agents.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
(1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol exerts its effects is not well-documented. its interactions with molecular targets and pathways may involve the formation of hydrogen bonds, van der Waals interactions, and other non-covalent interactions with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-1-(2-bromo-4-fluorophenyl)ethan-1-ol
- (1R)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol
- (1R)-1-(2-bromo-4,5-dichlorophenyl)ethan-1-ol
Uniqueness
- The presence of both bromine and fluorine atoms on the phenyl ring imparts unique chemical properties to (1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol, making it distinct from other similar compounds.
- The specific arrangement of substituents on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C8H7BrF2O |
|---|---|
Peso molecular |
237.04 g/mol |
Nombre IUPAC |
(1R)-1-(2-bromo-4,5-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1 |
Clave InChI |
YMIAASCLIWRHOY-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](C1=CC(=C(C=C1Br)F)F)O |
SMILES canónico |
CC(C1=CC(=C(C=C1Br)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


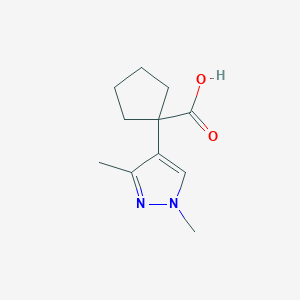
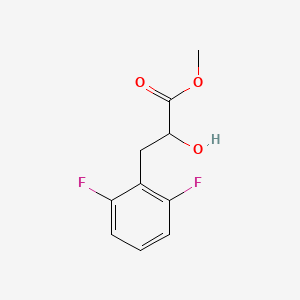
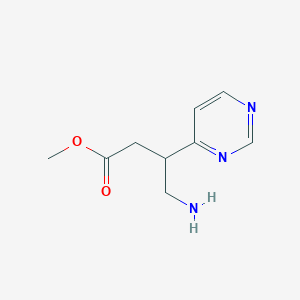
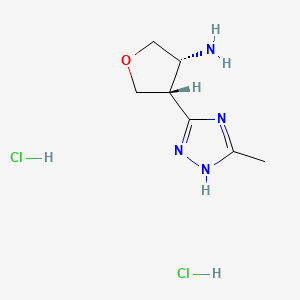
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13589488.png)

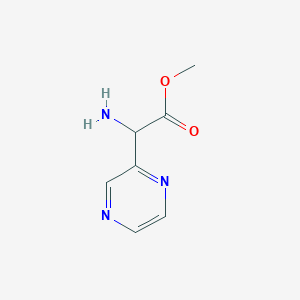
![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13589525.png)
